molecular formula C21H22N2OS B2452068 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 536702-46-2

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2452068
CAS No.: 536702-46-2
M. Wt: 350.48
InChI Key: LTCYEBUHPCGFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole moiety, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps One common method starts with the preparation of the indole derivative, which is then coupled with a phenyl groupThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine
  • 2-(1H-indol-3-ylthio)acetamide
  • 1-(2-phenyl-1H-indol-3-yl)ethanone

Uniqueness

What sets 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one apart from similar compounds is its unique combination of an indole moiety, a phenyl group, and a piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-19(23-13-7-2-8-14-23)15-25-21-17-11-5-6-12-18(17)22-20(21)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYEBUHPCGFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.